![molecular formula C13H20N2S B186996 5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine CAS No. 5778-24-5](/img/structure/B186996.png)

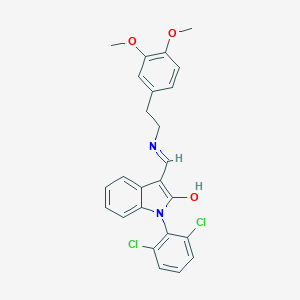

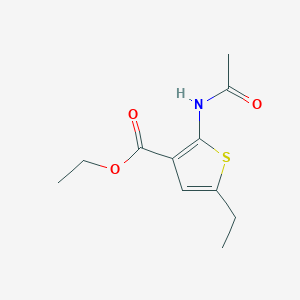

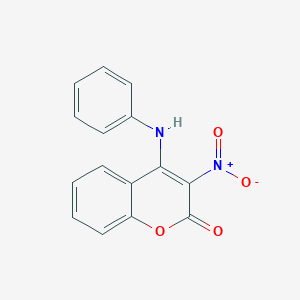

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine” is a chemical compound with the molecular formula C13H19NS2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine” is characterized by a spiro[3,1-benzothiazine-4,1’-cyclohexan] core . The compound has a molecular weight of 486.670 Da and a mono-isotopic mass of 486.266449 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1’-cyclohexan]-2-amine” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis of Substituted and Condensed Tetrahydrospiro[benzo-2-azepinecyclohexanes] : Varlamov et al. (2005) conducted a study focusing on the substitution of the nitrile group in 1-cyanodihydrospiro[benzo-2-azepine-3,1′-cyclohexane] by hydroxylamine and hydrazine. They established that 1-carbamoyldihydrospiro[benzo-2-azepine-3,1′-cyclohexanes] are converted under specific conditions to the tetrahydro derivative, indicating a potential for chemical modification and synthesis of new compounds based on the tetrahydrospiro structure (Varlamov et al., 2005).

Synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) Derivatives : Markosyan et al. (1996) synthesized a series of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, indicating the versatility of the tetrahydrospiro structure in creating new chemical compounds with potentially varied applications (Markosyan et al., 1996).

Molecular Structure of Derivatives of 2-amino-3-R-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-5,5-dioxide : Shemchuk et al. (2014) synthesized spiro[(2-amino-3-R-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-5,5-dioxide)-4,3′-(1′-R′-5′-R″-indolin-2′-one)] compounds and proved their molecular structures through X-ray diffraction analysis. This study emphasizes the structural diversity and the potential for further modification of the tetrahydrospiro structure (Shemchuk et al., 2014).

Synthesis and X‐ray Structure of New spiro‐imidazo[2,1‐b]thiazole : Feng et al. (1999) conducted a study on the conversion of Spiro[5,5]undecane-3-one 1 to 4,7-dihydrospiro[benzo[d]thiazole-6(5H),1′-cyclohexane]-2-amine 3 and further condensed it with bromomethyl (halo)phenyl ketones to form new compounds. The X-ray crystallography of these compounds reveals a route via 3-position-substituted-spiro-iminothiazole 4, highlighting the structural versatility of the tetrahydrospiro structure (Feng et al., 1999).

Analgesic Activity of Tetrahydrospiro Derivatives : Kirillov et al. (2012) synthesized a series of tetrahydrospiro[chromen-3,1'-cycloalkan]-2(4H)-ones and tested them for analgesic activity. The compounds exhibited analgesic activity and low toxicity, demonstrating the potential medicinal applications of derivatives of the tetrahydrospiro structure (Kirillov et al., 2012).

Safety And Hazards

properties

IUPAC Name |

spiro[5,6,7,8-tetrahydro-3,1-benzothiazine-4,1'-cyclohexane]-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c14-12-15-11-7-3-2-6-10(11)13(16-12)8-4-1-5-9-13/h1-9H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAWQTUJTNVDCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3=C(CCCC3)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276844 |

Source

|

| Record name | 5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine | |

CAS RN |

5778-24-5 |

Source

|

| Record name | 5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

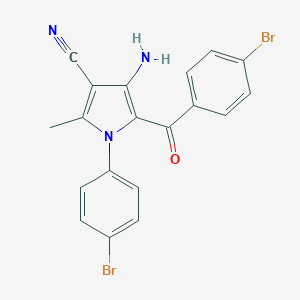

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

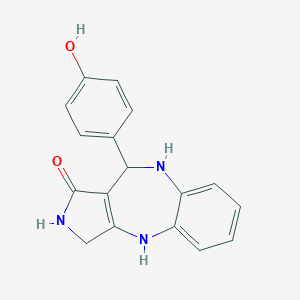

![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)